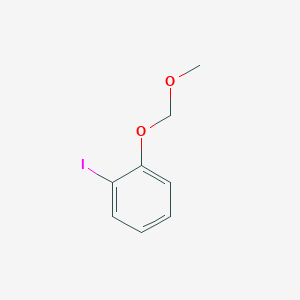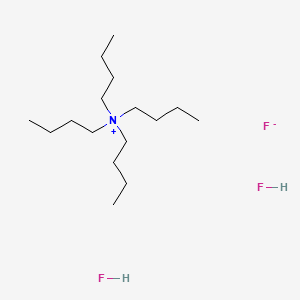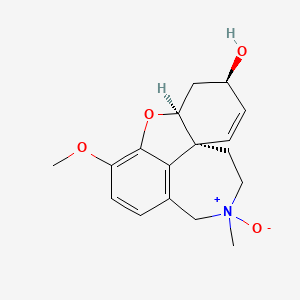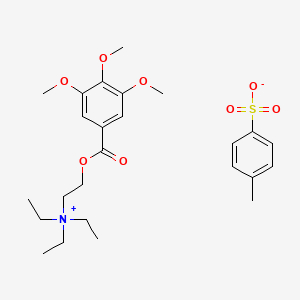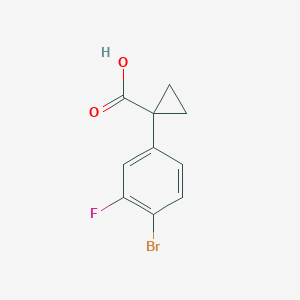
1-(4-溴-3-氟苯基)环丙烷-1-羧酸
描述
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those with bromophenol and fluorophenol moieties, has been explored in various studies. For instance, the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties involved the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate, followed by bromination and hydrolysis to yield carboxylic acids . Similarly, the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid was achieved through cyclopropanation, Curtius rearrangement, and subsequent oxidative cleavage and deprotection steps . Another study reported the synthesis of bromophenol derivatives with a cyclopropyl moiety, where ring opening of cyclopropane was observed during the reaction with bromine .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been characterized using techniques such as single crystal X-ray diffraction. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This detailed analysis provides insight into the three-dimensional conformation of such compounds.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions, including ring cleavage and functional group transformations. Tertiary cyclopropanols derived from carboxylic esters have been used to synthesize distally fluorinated ketones, with ring-opening trifluoromethylation facilitated by sulfinate salts . Additionally, nucleophilic substitution reactions and ester hydrolysis were employed in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrated different host-guest stoichiometries and hydrogen bonding patterns, which are indicative of their selective inclusion modes . The crystal structures of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide also highlighted the role of hydrogen bonding in the assembly of these compounds .
科学研究应用
合成和方法学发展
1-(4-溴-3-氟苯基)环丙烷-1-羧酸是合成有机化学中感兴趣的化合物,主要因其在构建复杂分子结构方面的潜力。一个显著的研究应用涉及其在合成方法中的应用,用于创建含环丙烷分子的方法,在药物化学和材料科学中具有相关性。例如,周等人(2021年)的一项研究概述了通过多步亲核取代反应合成相关环丙烷衍生物的方法,展示了该化合物在有机合成中的实用性 (Zhou et al., 2021)。
生物活性探索
对具有环丙基基团的溴酚衍生物,如1-(4-溴-3-氟苯基)环丙烷-1-羧酸,进行的研究探索了它们的潜在生物活性。Boztaş等人(2019年)研究了各种溴酚衍生物对碳酸酐酶和乙酰胆碱酯酶等酶的抑制作用。这些酶是治疗阿尔茨海默病和帕金森病等疾病的靶点。该研究表明,对环丙烷环的修饰可以导致显著的生物活性,强调了这类化合物在药物发现中的重要性 (Boztaş等人,2019年)。
材料科学和催化
在材料科学中,包括类似于1-(4-溴-3-氟苯基)环丙烷-1-羧酸的环丙烷衍生物的结构特征可以用来设计具有特定性能的新型材料。例如,环丙烷环以其应变和独特的键合特性而闻名,这可以影响材料的物理性质和反应性。Kozhushkov等人(2011年)关于可扩展合成方法用于含环丙基化合物的研究说明了该化合物在开发具有定制性能的材料和催化剂中的相关性 (Kozhushkov et al., 2011)。
安全和危害
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
属性
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFGGQPVGDERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470055 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
749269-74-7 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMO-3-FLUOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

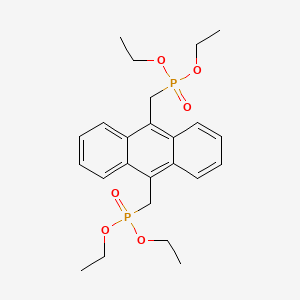
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
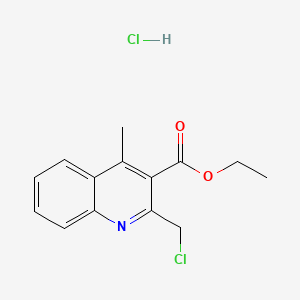
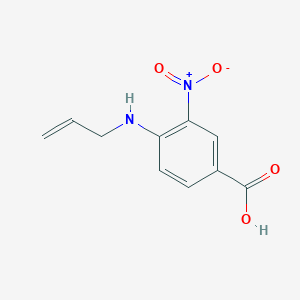
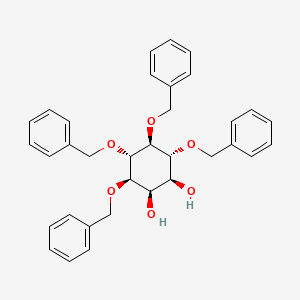
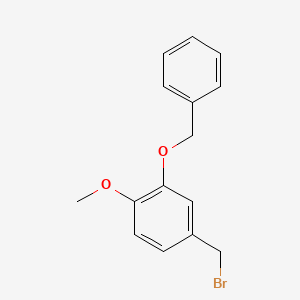
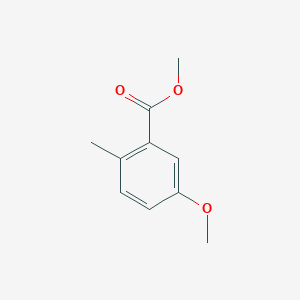

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
